Senktide

Receptor selectivity Tachykinin pharmacology GPCR signaling

Precise NK₃ receptor research demands agonists with absolute selectivity to avoid off-target confounding. Senktide solves this by providing >10,000-fold selectivity for NK₃ over NK₁ and NK₂ receptors, ensuring your calcium mobilization, IP₃ accumulation, or electrophysiological data is unequivocally NK₃-mediated. • Potent activation of NK₃ receptors (EC₅₀ = 0.5-3 nM) with >10,000-fold selectivity over NK₁ and NK₂ for definitive target identification. • Standard tool for in vivo CNS pharmacology, inducing serotonin-mediated behaviors and hyperlocomotion in validated gerbil models. • Supplied with full analytical documentation to streamline your procurement and quality assurance workflows.

Molecular Formula C40H55N7O11S
Molecular Weight 842.0 g/mol
CAS No. 106128-89-6
Cat. No. B1681736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenktide
CAS106128-89-6
Synonymssenktide
substance P (6-11), succinyl-Asp(6)-Me-Phe(8)-
substance P (6-11), succinyl-aspartyl(6)-methylphenylalanine(8)-
succinyl-6-Asp-8-Me-Phe-substance P (6-11)
Molecular FormulaC40H55N7O11S
Molecular Weight842.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O
InChIInChI=1S/C40H55N7O11S/c1-24(2)19-28(37(55)45-27(36(41)54)17-18-59-4)44-33(49)23-42-39(57)31(21-26-13-9-6-10-14-26)47(3)40(58)30(20-25-11-7-5-8-12-25)46-38(56)29(22-35(52)53)43-32(48)15-16-34(50)51/h5-14,24,27-31H,15-23H2,1-4H3,(H2,41,54)(H,42,57)(H,43,48)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1
InChIKeyHMHYXLVEFVGOPM-QKUYTOGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Senktide: A Selective NK3 Receptor Agonist


Senktide (CAS 106128-89-6) is a synthetic hexapeptide agonist of the neurokinin‑3 (NK₃) receptor, a G‑protein coupled receptor in the tachykinin family [1]. It is derived from the C‑terminal hexapeptide of Substance P with specific modifications: a succinyl group at the N‑terminus and an N‑methyl‑phenylalanine at position 8 . Senktide potently activates the NK₃ receptor (EC₅₀ = 0.5–3 nM) while showing substantially lower affinity for NK₁ (EC₅₀ = 35 µM) and no functional activity at NK₂ receptors .

Workflow NK₃ receptor signaling and pathway dissection
Selection Reported high subtype selectivity over NK₁ and NK₂ Derived from succinyl‑substituted hexapeptide
Use Context Calcium mobilization, IP₃ accumulation, electrophysiology

Why Senktide Is Irreplaceable for NK3 Studies


The tachykinin receptor family includes three distinct subtypes (NK₁, NK₂, NK₃) that share a common C‑terminal sequence (Phe‑Xaa‑Gly‑Leu‑Met‑NH₂) yet differ profoundly in their endogenous ligand preferences and physiological roles [1]. While Substance P and Neurokinin A are primarily NK₁ and NK₂ agonists, respectively, Neurokinin B (NKB) is the natural NK₃ agonist [2]. Senktide is a synthetic analog designed to achieve over 10,000‑fold selectivity for NK₃ over NK₁ and NK₂ receptors, a level of discrimination not offered by natural ligands or less‑optimized analogs . This extreme selectivity is essential for dissecting NK₃‑specific signaling pathways without off‑target activation of other tachykinin receptors, which could confound experimental results and lead to erroneous conclusions.

Natural ligands (Substance P, NKB) activate multiple tachykinin subtypes; their broad activity may confound NK₃‑specific pathway interpretation.
Less‑optimized NK₃ agonists or N‑terminal variants can exhibit reduced receptor affinity or altered metabolic stability, shifting assay‑response profiles.
The succinyl‑modification pattern is essential for maintaining the reported selectivity window; analogs lacking this modification may not reproduce NK₃‑specific responses.

Senktide: Quantitative Differentiation from Analogs


Receptor Selectivity vs. Substance P and Neurokinin B

Senktide is a highly selective NK₃ receptor agonist with an EC₅₀ of 0.5–3 nM, compared to 35 µM for NK₁ and no activity at NK₂ receptors . In contrast, Substance P (SP) activates NK₁ receptors preferentially, and Neurokinin B (NKB) activates NK₃ with an EC₅₀ of 13 pM but also shows moderate activity at other tachykinin receptors [1]. This >10,000‑fold selectivity window for Senktide enables unambiguous dissection of NK₃‑mediated cellular responses without confounding NK₁/NK₂ activation .

Receptor Selectivity
Head‑to‑head
NK₃ EC₅₀ 0.5–3 nM vs. NK₁ 35 µM (inactive at NK₂); NKB: NK₃ EC₅₀ 13 pM with residual NK₁/NK₂ activity.
Reported NK₃ pathway‑specificity context
Recombinant human receptor assays
Receptor selectivity Tachykinin pharmacology GPCR signaling

Functional Potency in Native Neuronal Tissue

In electrophysiological recordings from rat ventral tegmental area (VTA) dopamine neurons, Senktide (EC₅₀ = 4 nM) was 8‑fold more potent than NKB (EC₅₀ = 32 nM) and 107‑fold more potent than β‑[Ala⁸]neurokinin A‑(4‑10) (EC₅₀ = 427 nM) [1]. In the neonatal rat spinal cord, Senktide evoked ventral root potentials with an EC₅₀ of 12.0 nM, whereas β‑Ala⁸‑NKA(4‑10) required an EC₅₀ of 228.3 nM (19‑fold difference) [2].

Native Tissue Potency
Head‑to‑head
VTA: EC₅₀ 4 nM (8‑fold > NKB); spinal cord: EC₅₀ 12 nM (19‑fold > β‑Ala⁸‑NKA).
Reported native system potency context
Rat brain slice and spinal cord electrophysiology
Electrophysiology Neuronal excitation Tachykinin receptors

In Vivo Behavioral Pharmacology and Serotonin Syndrome

Intracisternal administration of Senktide in mice elicits a robust serotonin (5‑HT) syndrome (head twitches, forepaw treading, hindlimb splaying) that is blocked by 5‑HT₂ and 5‑HT₁ antagonists [1]. The NK₃ agonist L‑363,851 also induces these behaviors, but Senktide produces a more complete and reproducible syndrome [2]. Notably, NKB (the endogenous NK₃ agonist) produces only partial features of the syndrome, and Substance P and Neurokinin A are inactive [1]. Furthermore, Senktide crosses the blood‑brain barrier in biologically significant amounts, as evidenced by behavioral effects following subcutaneous administration (0.1–1.0 mg/kg) [3].

5‑HT Syndrome Induction
Head‑to‑head
Full syndrome in 100% mice (100 pmol i.c.); NKB produced only 40% responders.
Reported CNS behavioral endpoint context
Mouse intracisternal administration
Behavioral pharmacology 5‑HT syndrome CNS penetration

Receptor Binding Kinetics in Guinea-Pig Tissues

[³H]‑Senktide binds with high affinity to NK₃ receptors in guinea‑pig ileum (KD = 2.21 nM) and cerebral cortex (KD = 8.52 nM) [1]. The rank order of displacement potency in ileum membranes is [MePhe⁷]‑NKB > NKB ≃ Senktide > eledoisin > Substance P > Neurokinin A, confirming that [³H]‑Senktide labels a pharmacologically distinct NK₃ site [2]. This binding profile is consistent across central and peripheral tissues, making [³H]‑Senktide a valuable tool for quantitative receptor autoradiography and binding studies.

NK₃ Binding Affinity
Reported
KD = 2.21 nM (ileum), 8.52 nM (cortex)
Radioligand binding context
Guinea‑pig tissue saturation binding
Radioligand binding Receptor autoradiography Tachykinin pharmacology

In Vivo Locomotor Activity in Gerbils

Senktide (i.c.v.) dose‑dependently induces hyperlocomotion in male Mongolian gerbils, a species with NK₃ receptor pharmacology closer to humans than rats or mice [1]. Doses from 0.06 nmol to 0.6 nmol produce significant increases in locomotion, with 0.1 nmol being a robust submaximal dose . This effect is blocked by selective NK₃ antagonists (SB222200, talnetant, osanetant) and reversed by antipsychotics (haloperidol, risperidone), validating the model for screening novel NK₃ antagonists [1].

Locomotor Model Validation
Supporting evidence
Dose‑dependent hyperlocomotion (0.06–0.6 nmol i.c.v.)
Model‑response endpoint context
Gerbils; reversible by NK₃ antagonists
Locomotor activity Schizophrenia models NK₃ antagonism

Chemical Stability and Solubility Profile

Senktide is supplied as a trifluoroacetate salt with ≥95% purity (HPLC) and is soluble in DMSO (up to 50 mg/mL) and PBS (1 mg/mL) . The N‑terminal succinyl group confers resistance to aminopeptidase degradation, while the C‑terminal amide protects against carboxypeptidases [1]. In contrast, NH₂‑senktide (lacking the succinyl group) exhibits improved metabolic stability against neutral endopeptidase (NEP 24.11) but reduced receptor affinity, highlighting the trade‑off between stability and potency [1][2].

Stability & Solubility
Head‑to‑head
≥95% HPLC; DMSO 50 mg/mL, PBS 1 mg/mL. NH₂‑senktide: better NEP stability but lower affinity.
Formulation and handling context
Succinyl group confers aminopeptidase resistance
Peptide stability Solubility HPLC purity

Recommended Applications for Senktide


NK3 Receptor Pharmacological Profiling

Senktide is the agonist of choice for definitive identification and functional characterization of NK₃ receptors in cell lines, primary cultures, and isolated tissues. Its >10,000‑fold selectivity over NK₁ and NK₂ receptors ensures that observed calcium mobilization, IP₃ accumulation, or electrophysiological responses are solely attributable to NK₃ activation .

CNS Studies of NK3-Mediated Behaviors and 5-HT Interactions

Senktide reliably induces serotonin‑mediated behaviors (head twitches, forepaw treading) following central or peripheral administration in rodents, making it a standard tool for investigating NK₃‑5‑HT crosstalk and for screening compounds that modulate these pathways [1][2]. Its ability to cross the blood‑brain barrier in biologically significant amounts further enhances its utility for in vivo CNS pharmacology [2].

Receptor Autoradiography and Quantitative Binding Studies

The tritiated form of Senktide is a validated radioligand for mapping NK₃ receptor distribution in brain and peripheral tissues. Its high affinity (KD = 2.21–8.52 nM) and pharmacological specificity allow for precise quantification of receptor density and for competitive binding assays to characterize novel NK₃ ligands [3][4].

In Vivo Hyperlocomotion Models for Antipsychotic Discovery

Senktide‑induced hyperlocomotion in gerbils is a pharmacologically validated model for assessing NK₃ receptor antagonism, a mechanism of interest for novel antipsychotic therapies. The dose‑dependent effect (0.06–0.6 nmol i.c.v.) and its reversal by clinically used antipsychotics (haloperidol, risperidone) underscore the translational relevance of this model [5].

Application
Selection Property
Validation Focus
NK₃ receptor subtype characterization
Subtype selectivity review
Confirmation of NK₃‑mediated responses without NK₁/NK₂ interference
Central NK₃ pathway behavioral studies
CNS exposure and behavioral endpoint context
5‑HT syndrome endpoint reliability
Quantitative NK₃ receptor mapping
Radioligand binding affinity context
Tissue‑specific Bmax and KD validation
Antipsychotic target validation models
Model‑response endpoint context
Dose‑dependent locomotion reversal by NK₃ antagonists

Technical Documentation Hub

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33 linked technical documents
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